molecular formula C21H19BrN2O3 B278519 5-(4-bromophenyl)-N-[4-(butanoylamino)phenyl]furan-2-carboxamide

5-(4-bromophenyl)-N-[4-(butanoylamino)phenyl]furan-2-carboxamide

Cat. No. B278519
M. Wt: 427.3 g/mol
InChI Key: MDDUSWUAFKBWRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-bromophenyl)-N-[4-(butanoylamino)phenyl]furan-2-carboxamide, also known as BAY 43-9006 or Sorafenib, is a small molecule drug that was developed by Bayer and Onyx Pharmaceuticals. It was approved by the FDA in 2005 for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma. The drug has been shown to have a wide range of potential applications in scientific research due to its unique properties.

Mechanism of Action

5-(4-bromophenyl)-N-[4-(butanoylamino)phenyl]furan-2-carboxamide 43-9006 works by inhibiting the activity of several protein kinases, including RAF kinases, VEGFR-2, and PDGFR-β. By inhibiting these kinases, the drug disrupts several signaling pathways that are involved in cell proliferation and angiogenesis. This leads to a reduction in tumor growth and angiogenesis.
Biochemical and Physiological Effects:
5-(4-bromophenyl)-N-[4-(butanoylamino)phenyl]furan-2-carboxamide 43-9006 has several biochemical and physiological effects. The drug has been shown to inhibit cell proliferation, induce apoptosis, and reduce angiogenesis. In addition, 5-(4-bromophenyl)-N-[4-(butanoylamino)phenyl]furan-2-carboxamide 43-9006 has been shown to have anti-inflammatory effects and to modulate the immune system.

Advantages and Limitations for Lab Experiments

5-(4-bromophenyl)-N-[4-(butanoylamino)phenyl]furan-2-carboxamide 43-9006 has several advantages for lab experiments. The drug is relatively easy to synthesize and is commercially available. In addition, it has been extensively studied and its mechanism of action is well understood. However, 5-(4-bromophenyl)-N-[4-(butanoylamino)phenyl]furan-2-carboxamide 43-9006 also has some limitations. The drug is relatively expensive and may not be suitable for all types of experiments. In addition, it has been shown to have some off-target effects, which may complicate data interpretation.

Future Directions

There are several potential future directions for research on 5-(4-bromophenyl)-N-[4-(butanoylamino)phenyl]furan-2-carboxamide 43-9006. One area of interest is the development of new analogs that have improved potency and selectivity. Another area of interest is the investigation of the drug's potential use in combination with other therapies, such as chemotherapy or immunotherapy. Finally, further research is needed to better understand the drug's off-target effects and to develop strategies to minimize these effects.

Synthesis Methods

The synthesis of 5-(4-bromophenyl)-N-[4-(butanoylamino)phenyl]furan-2-carboxamide 43-9006 involves several steps, including the reaction of 4-bromoaniline with butyric anhydride to form N-(4-bromophenyl) butanamide. This intermediate is then reacted with 2-furancarboxylic acid to form the final product. The process is complex and requires careful control of reaction conditions to ensure high yields and purity.

Scientific Research Applications

5-(4-bromophenyl)-N-[4-(butanoylamino)phenyl]furan-2-carboxamide 43-9006 has been widely used in scientific research due to its ability to inhibit several protein kinases that are involved in cell proliferation and angiogenesis. The drug has been shown to have potential applications in the treatment of several types of cancer, including melanoma, thyroid cancer, and non-small cell lung cancer. In addition, 5-(4-bromophenyl)-N-[4-(butanoylamino)phenyl]furan-2-carboxamide 43-9006 has been investigated for its potential use in the treatment of other diseases, such as psoriasis and rheumatoid arthritis.

properties

Product Name

5-(4-bromophenyl)-N-[4-(butanoylamino)phenyl]furan-2-carboxamide

Molecular Formula

C21H19BrN2O3

Molecular Weight

427.3 g/mol

IUPAC Name

5-(4-bromophenyl)-N-[4-(butanoylamino)phenyl]furan-2-carboxamide

InChI

InChI=1S/C21H19BrN2O3/c1-2-3-20(25)23-16-8-10-17(11-9-16)24-21(26)19-13-12-18(27-19)14-4-6-15(22)7-5-14/h4-13H,2-3H2,1H3,(H,23,25)(H,24,26)

InChI Key

MDDUSWUAFKBWRN-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=C(O2)C3=CC=C(C=C3)Br

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=C(O2)C3=CC=C(C=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.